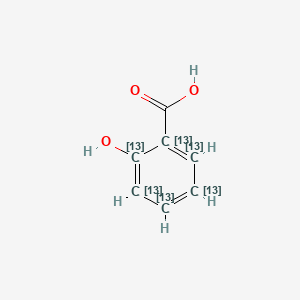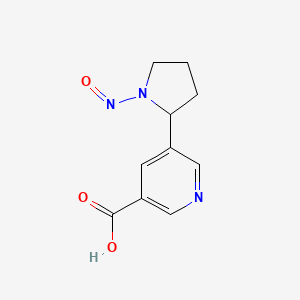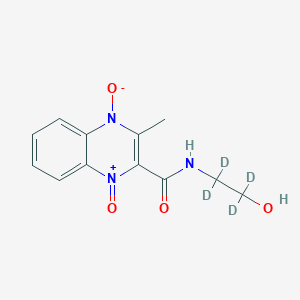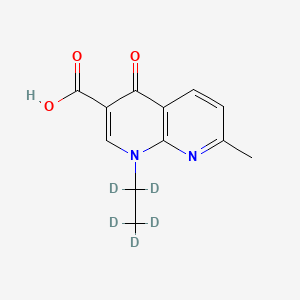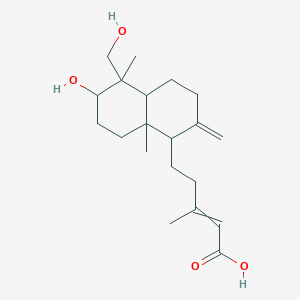
Benzene, 1,4-bis(2-furfuryliminomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-bis(2-furfuryliminomethyl)-: is an organic compound with the molecular formula C18H16N2O2 . It is a derivative of benzene, featuring two furfuryliminomethyl groups attached to the 1 and 4 positions of the benzene ring. This compound is known for its unique structure, which combines the aromatic benzene ring with the heterocyclic furan rings, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(2-furfuryliminomethyl)- typically involves the condensation reaction between 1,4-diformylbenzene and furfurylamine . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bonds. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(2-furfuryliminomethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,4-bis(2-furfuryliminomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Benzene, 1,4-bis(2-furfuryliminomethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Benzene, 1,4-bis(2-furfuryliminomethyl)- involves its interaction with various molecular targets. The imine groups can form covalent bonds with
Propriétés
Numéro CAS |
105482-83-5 |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.37 |
Nom IUPAC |
N-(2-methyl-3H-furan-2-yl)-1-[4-[(2-methyl-3H-furan-2-yl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C18H20N2O2/c1-17(9-3-11-21-17)19-13-15-5-7-16(8-6-15)14-20-18(2)10-4-12-22-18/h3-8,11-14H,9-10H2,1-2H3 |
Clé InChI |
XTAMEXZTNDBIEN-UHFFFAOYSA-N |
SMILES |
CC1(CC=CO1)N=CC2=CC=C(C=C2)C=NC3(CC=CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




